molecular formula C14H17ClN4O2S B2711352 2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797721-59-5

2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2711352
CAS RN: 1797721-59-5
M. Wt: 340.83
InChI Key: JCYHWMWDFWXRPN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It contains a pyrimidine ring, which is a common structure in many biological molecules, such as nucleotides. The presence of the dimethylamino group could potentially make this compound a candidate for various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The pyrimidine ring and the benzenesulfonamide group would likely contribute to the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. Sulfonamides are known to participate in reactions such as hydrolysis, acylation, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially make this compound soluble in water .

Scientific Research Applications

Fate Processes of Chlorobenzenes in Soil and Remediation Strategies

Chlorobenzenes (CBs), which include compounds similar to "2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide", have been extensively studied for their persistence and toxicity in environmental compartments such as soil, water, air, and sediment. The review by Brahushi et al. (2017) presents comprehensive insights into the environmental fate of CBs, emphasizing the importance of dechlorination and biodegradation processes for their remediation in soil environments. This work highlights the need for effective strategies to mitigate the environmental impact of chlorobenzenes, which could be relevant for managing the environmental footprint of similar compounds (Brahushi, F., Kengara, F., Song, Y., Jiang, X., Munch, J., & Wang, F., 2017).

Environmental and Health Impacts of Chlorinated Compounds

A broader understanding of chlorinated compounds' environmental and health impacts can provide context for assessing potential research applications of "2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide". Eaton et al. (2008) reviewed the toxicology of chlorpyrifos, focusing on neurodevelopmental effects at low doses. This review underscores the complex relationship between exposure levels, potential health effects, and the importance of accurate exposure measurement techniques, which could be analogous to understanding the health implications of exposure to other chlorinated compounds (Eaton, D., Daroff, R., Autrup, H., Bridges, J., Buffler, P., Costa, L., Coyle, J., McKhann, G., Mobley, W., Nadel, L., Neubert, D., Schulte‐Hermann, R., Spencer, P., 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

Sulfonamides can be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . They are also suspected of causing genetic defects .

properties

IUPAC Name

2-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-10-8-11(18-14(17-10)19(2)3)9-16-22(20,21)13-7-5-4-6-12(13)15/h4-8,16H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYHWMWDFWXRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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